molecular formula C8H12 B1194078 1,3-Cyclooctadiene CAS No. 29965-97-7

1,3-Cyclooctadiene

Cat. No. B1194078
CAS RN: 29965-97-7
M. Wt: 108.18 g/mol
InChI Key: RRKODOZNUZCUBN-CCAGOZQPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooctadienes appears as a liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Used to make rubber.

Scientific Research Applications

Chemical Synthesis and Ligand Versatility

1,3-Cyclooctadiene, often referred to as COD, has demonstrated notable versatility in chemical synthesis. One of its derivatives, (E,E)-1,5-cyclooctadiene, has been identified as a multifaceted agent in click chemistry, capable of efficient [3+2] cycloadditions and inverse-electron-demand Diels-Alder reactions, marking its potential in chemical biology and polymer chemistry (Stöckmann et al., 2011). Additionally, its adaptability is highlighted in iridium chemistry and catalysis, where it exhibits an array of coordination modes and reactivity profiles, underscoring its role in intramolecular transformations and the synthesis of complex iridium hydride complexes (Martín et al., 2003).

Stereoselective and Enantioselective Syntheses

In the realm of stereochemistry, 1,3-Cyclooctadiene has played a pivotal role. An iron-catalyzed enantioselective cross-[4+4]-cycloaddition of 1,3-dienes was developed to form substituted cyclooctadienes, addressing the challenge of accessing these structures in a stereoselectively controlled manner. This method showcased the significance of tailored chiral ligands in achieving high enantioselectivity, offering a pathway to synthesize chiral cyclooctadienes, prevalent in natural products and as ligands in asymmetric catalysis (Braconi et al., 2020).

Material Science and Polymer Chemistry

1,3-Cyclooctadiene's applications extend into material science and polymer chemistry. It has been employed as a chain transfer agent in the polymerization process to control the molecular weight of cis-polybutadiene rubber, showcasing its ability to influence polymer properties and performance (Srivastava et al., 2011). Furthermore, its use in metathesis copolymerization with norbornene underlines its role in creating polymers with specific structural and thermal properties, contributing to advancements in the field of polymer chemistry (Çetinkaya et al., 2005).

Catalysis and Reaction Mechanism Studies

In catalysis, 1,3-Cyclooctadiene has been instrumental in understanding reaction mechanisms and improving catalytic efficiencies. Studies have highlighted its role in nickel-catalyzed C-H functionalization processes, where its participation in off-cycle intermediates provided insights into catalytic cycles and led to the development of more efficient catalysts (Nett et al., 2015). Additionally, rhodium(I)-catalyzed [4+2+2] cycloadditions involving 1,3-Cyclooctadiene demonstrated the potential for synthesizing cyclooctadienes, expanding the toolkit for constructing complex molecular architectures (Wender & Christy, 2006).

properties

IUPAC Name

(1Z,3Z)-cycloocta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKODOZNUZCUBN-CCAGOZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\C=C/CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Record name CYCLOOCTADIENES
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3056
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865523
Record name 1,3-Cyclooctadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyclooctadienes appears as a liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Used to make rubber., Colorless liquid; [Alfa Aesar MSDS]
Record name CYCLOOCTADIENES
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3056
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Cyclooctadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19242
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

95 °F (NFPA, 2010)
Record name CYCLOOCTADIENES
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3056
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

1,3-Cyclooctadiene

CAS RN

29965-97-7, 1700-10-3, 3806-59-5
Record name CYCLOOCTADIENES
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3056
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Cyclooctadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1700-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclooctadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclooctadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029965977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-CYCLOOCTADIENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-CYCLOOCTADIENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Cyclooctadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Cyclooctadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloocta-1,3-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Cyclooctadiene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclooctadiene
Reactant of Route 2
1,3-Cyclooctadiene
Reactant of Route 3
1,3-Cyclooctadiene
Reactant of Route 4
1,3-Cyclooctadiene
Reactant of Route 5
1,3-Cyclooctadiene
Reactant of Route 6
1,3-Cyclooctadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.